molecular formula C9H6Br2N2O2S B1294232 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole CAS No. 957062-77-0

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Cat. No. B1294232
M. Wt: 366.03 g/mol
InChI Key: SWTMIZJXKCERLX-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound featuring a five-membered ring with two adjacent nitrogen atoms. The presence of the bromo and sulfonyl functional groups in the compound suggests that it may have unique chemical properties and reactivity, making it a potential candidate for various chemical transformations and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonyl-containing pyrazoles has been explored in several studies. For instance, a facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been reported, where allenic sulfonamide formation and 1,3-sulfonyl shift were critical steps in the transformation . Another study demonstrated the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, with the ability to control the migration of sulfonyl groups by changing the Lewis acids . These methods could potentially be adapted for the synthesis of "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" by incorporating the appropriate bromo substituents.

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted pyrazoles can be complex, and their analysis often requires advanced techniques. Quantum mechanical calculations and spectroscopic investigations, such as FT-IR, FT-Raman, and UV, have been employed to study the molecular structure of similar compounds . These methods could be used to analyze the molecular structure of "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" and predict its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-substituted pyrazoles can be influenced by the presence of directing groups and catalysts. For example, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, leading to the formation of various amides and sulfonamides . Additionally, Brønsted acid catalysts have been utilized to synthesize bis(pyrazol-5-ol) derivatives under solvent-free conditions . These findings suggest that "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" could participate in similar reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-substituted pyrazoles can be deduced from their molecular structure and substituents. The presence of bromo and sulfonyl groups is likely to influence the compound's solubility, boiling point, and stability. The sulfonyl group, in particular, could enhance the compound's acidity and reactivity towards nucleophiles. The physical properties such as melting point and solubility could be determined experimentally, while computational methods could provide insights into the compound's electronic properties, such as dipole moment and polarizability .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-bromo-1-(2-bromophenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O2S/c10-7-5-12-13(6-7)16(14,15)9-4-2-1-3-8(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTMIZJXKCERLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N2C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650340
Record name 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

CAS RN

957062-77-0
Record name 4-Bromo-1-[(2-bromophenyl)sulfonyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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